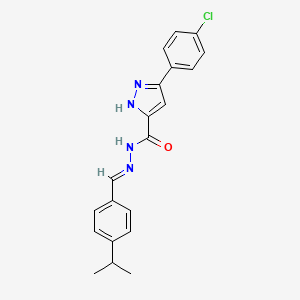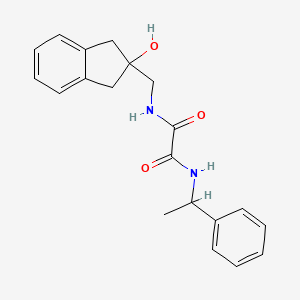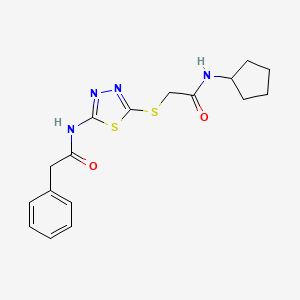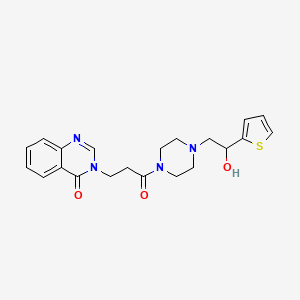
(E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide, while not directly studied in the provided papers, is closely related to the compounds that have been synthesized and characterized in the research. These compounds are part of a broader class of pyrazole derivatives that have been of interest due to their potential pharmacological properties. For instance, similar compounds have been synthesized to explore their anti-diabetic potential and their ability to inhibit enzymes like α-glucosidase and α-amylase . Additionally, pyrazole derivatives have been investigated for their potential as apoptosis inducers in cancer cells, such as A549 lung cancer cells .
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves multiple steps, including specification, transamidation, and the adjustment of appendages on the pyrazole scaffold . These methods allow for the creation of densely functionalized compounds, which can be fine-tuned for specific biological activities. The synthetic protocols are designed to optimize the interaction of these molecules with biological targets, such as protein kinases or enzymes involved in metabolic pathways .
Molecular Structure Analysis
The molecular structure of a closely related compound, (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, has been elucidated using single crystal X-ray analysis, confirming the (E)-configuration of the azomethine (N=CH) group . The molecule was found to crystallize in the monoclinic space group, with specific lattice parameters detailed in the study. Additionally, Density Functional Theory (DFT) calculations have been performed to predict the geometries and spectroscopic data of these molecules, which are then compared with experimental results to confirm the molecular structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole derivatives are crucial for determining the final structure and biological activity of the compounds. The reactions are carefully designed to introduce specific functional groups that can interact with biological targets. For example, the introduction of a chlorophenyl group can significantly impact the compound's ability to bind to enzymes or receptors, thereby influencing its pharmacological profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their functional groups and overall molecular structure. These properties are essential for understanding the compound's behavior in biological systems, including its solubility, stability, and reactivity. Computational predictions and simulations are often used to analyze these properties before experimental validation. Such studies provide insights into the drug's regulatory mechanisms, biochemical pathways, and broader functions within the human body .
Wissenschaftliche Forschungsanwendungen
Corrosion Protection
Pyrazole derivatives, including compounds similar to "(E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide," have been studied for their corrosion inhibition properties. A study demonstrated that certain carbohydrazide-pyrazole compounds exhibit significant inhibition efficiency towards the corrosion of mild steel in HCl solution, attributed to the formation of a protective layer on the metal surface. These findings suggest potential applications in materials science and engineering for protecting metals against corrosion (Paul et al., 2020).
Antiviral Activities
Research into pyrazole-based heterocycles has uncovered their potential antiviral properties. Compounds derived from pyrazole and isoxazole showed promising activity against Herpes simplex virus type 1 (HSV-1), indicating that these derivatives could serve as a basis for developing new antiviral medications (Dawood et al., 2011).
Spectroscopic and Structural Studies
Extensive spectroscopic and structural analyses have been conducted on pyrazole derivatives, elucidating their electronic and molecular configurations. Such studies provide insights into the chemical behavior of these compounds, which is crucial for designing drugs with specific biological activities. Investigations include vibrational spectroscopy, molecular docking, and density functional theory (DFT) calculations, highlighting the compounds' potential as anti-diabetic agents (Karrouchi et al., 2021).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O/c1-13(2)15-5-3-14(4-6-15)12-22-25-20(26)19-11-18(23-24-19)16-7-9-17(21)10-8-16/h3-13H,1-2H3,(H,23,24)(H,25,26)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWXPXRLNHOHBZ-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B3007921.png)
![6-[(4-Bromophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007922.png)

![Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride](/img/structure/B3007926.png)


![ethyl (5Z)-6-chloro-4-(4-chlorophenyl)-5-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-2-methyl-4H-pyridine-3-carboxylate](/img/structure/B3007930.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B3007933.png)
![3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid;hydrochloride](/img/structure/B3007934.png)
![1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one](/img/structure/B3007935.png)

![N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B3007937.png)